molecular formula C26H25OP B1652561 (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1477517-20-6

(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B1652561
CAS No.: 1477517-20-6
M. Wt: 384.4
InChI Key: YOXUHULUPBYLBU-UULLZXFKSA-N
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Description

(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C26H25OP and its molecular weight is 384.4. The purity is usually 95%.
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Biological Activity

(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a phosphole ring and an anthracene moiety, which may contribute to its reactivity and biological properties.

  • Molecular Formula : C26H25OP
  • Molecular Weight : 384.45 g/mol
  • CAS Number : 1477517-20-6
  • Boiling Point : Not specified
  • Purity : Typically >97% .

Anticancer Potential

Recent studies have indicated that phosphole compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 1: Cytotoxicity of this compound on Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Oxidative stress induction
A549 (Lung)12Mitochondrial dysfunction

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial membrane integrity .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanistic Insights

The biological effects of this compound can be attributed to its ability to interact with cellular targets. The presence of the phosphole ring is critical for its reactivity and interaction with biomolecules. Studies suggest that the compound may act as a ligand in catalytic processes involving palladium complexes, which could enhance its biological efficacy .

Case Studies

  • Cytotoxicity in Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours. Flow cytometric analysis indicated an increase in apoptotic cells compared to untreated controls .
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound showed promising results against resistant strains of bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25OP/c1-17-27-23-15-9-14-22(25(23)28(17)26(2,3)4)24-20-12-7-5-10-18(20)16-19-11-6-8-13-21(19)24/h5-17H,1-4H3/t17-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXUHULUPBYLBU-UULLZXFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122574
Record name (2R,3R)-4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-2-methyl-1,3-benzoxaphosphole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477517-20-6
Record name (2R,3R)-4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-2-methyl-1,3-benzoxaphosphole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1477517-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-2-methyl-1,3-benzoxaphosphole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Reactant of Route 2
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Reactant of Route 3
Reactant of Route 3
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Reactant of Route 4
Reactant of Route 4
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Reactant of Route 5
Reactant of Route 5
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Reactant of Route 6
Reactant of Route 6
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

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